1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one
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Overview
Description
1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole moiety, and a phenylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.
Construction of the Pyrrolo[3,4-c]pyrrole Moiety: This step involves the cyclization of suitable intermediates, often using palladium-catalyzed coupling reactions.
Attachment of the Phenylpropanone Group: This is usually done through a Friedel-Crafts acylation reaction, where the phenylpropanone is introduced to the pyridazine-pyrrolo[3,4-c]pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one
- 5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
Uniqueness
1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-23(2,3)20-10-11-21(25-24-20)26-13-18-15-27(16-19(18)14-26)22(28)12-9-17-7-5-4-6-8-17/h4-8,10-11,18-19H,9,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWDBBPDJSWDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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